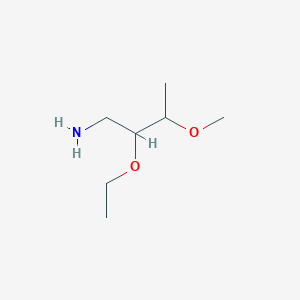![molecular formula C19H29N3O2S B13075909 N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine is a complex organic compound with the molecular formula C19H29N3O2S and a molecular weight of 363.52 g/mol . This compound features a diazabicyclo[2.2.1]heptane core, which is a bicyclic structure containing nitrogen atoms, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves several steps. One common method includes the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones, which affords products in high yield and enantiomeric ratio . Further modifications, such as epimerization and lactamization cascades, are applied to synthesize the desired diazabicyclo[2.2.1]heptane derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule. Common reagents and conditions used in these reactions include strong bases, acids, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product-like motifs.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The diazabicyclo[2.2.1]heptane core structure is known to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine can be compared with other similar compounds, such as:
Diazabicyclo[2.2.1]heptane derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Prolinamides: These compounds also possess natural product-like scaffolds and can be synthesized using similar synthetic routes.
Harmicine: Another compound with a similar core structure, used in various biological and chemical applications. The uniqueness of this compound lies in its specific functional groups and the potential for diverse applications in different fields.
Propriétés
Formule moléculaire |
C19H29N3O2S |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N-[[4-[(5-ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C19H29N3O2S/c1-2-21-13-18-11-17(21)14-22(18)25(23,24)19-9-7-15(8-10-19)12-20-16-5-3-4-6-16/h7-10,16-18,20H,2-6,11-14H2,1H3 |
Clé InChI |
YZYYAIPQRVKYBO-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2CC1CN2S(=O)(=O)C3=CC=C(C=C3)CNC4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


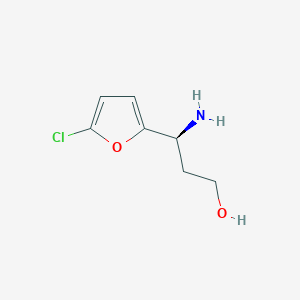
![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
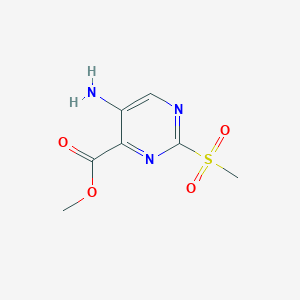


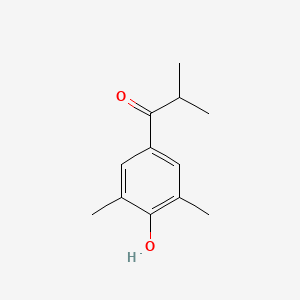
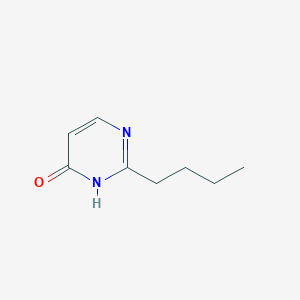
![7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075862.png)
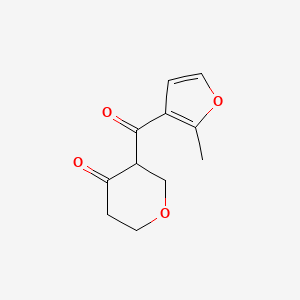
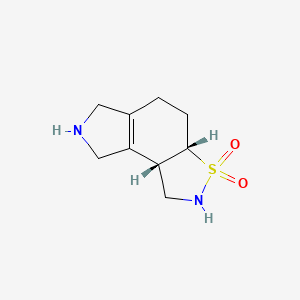
![1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13075894.png)
![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)
